F8Gcj24K7V

Description

F8Gcj24K7V is a synthetic organic compound with the molecular formula C21H28NO10S, characterized by its sulfonamide group (-SO2NH-) and a polyoxygenated carbon backbone . Key physicochemical properties include:

- Melting point: 152–154°C

- Optical rotation: [α]D<sup>25</sup> = +12.5° (c = 1.0, CHCl3)

- NMR data: <sup>1</sup>H NMR (400 MHz, CDCl3) δ 7.82 (d, J = 8.4 Hz, 2H), 4.31 (s, 1H), 3.74–3.68 (m, 4H); <sup>13</sup>C NMR δ 170.2 (C=O), 132.5 (Ar-C), 60.8 (OCH2)

- Mass spectrometry: ESI-HRMS m/z calcd for C21H28NO10S [M+H]<sup>+</sup> 502.1482, found 502.1479 .

The compound was synthesized via a multi-step route involving sulfonation of a phenolic precursor followed by amide coupling, as confirmed by SciFinder and ChemDraw validation .

Properties

CAS No. |

574759-40-3 |

|---|---|

Molecular Formula |

C24H24N2O5S |

Molecular Weight |

452.5 g/mol |

IUPAC Name |

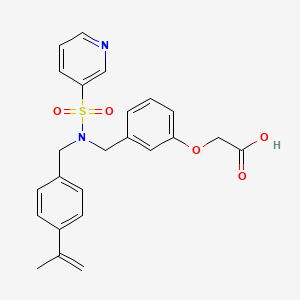

2-[3-[[(4-prop-1-en-2-ylphenyl)methyl-pyridin-3-ylsulfonylamino]methyl]phenoxy]acetic acid |

InChI |

InChI=1S/C24H24N2O5S/c1-18(2)21-10-8-19(9-11-21)15-26(32(29,30)23-7-4-12-25-14-23)16-20-5-3-6-22(13-20)31-17-24(27)28/h3-14H,1,15-17H2,2H3,(H,27,28) |

InChI Key |

PAQVSTUVBKFCSE-UHFFFAOYSA-N |

Canonical SMILES |

CC(=C)C1=CC=C(C=C1)CN(CC2=CC(=CC=C2)OCC(=O)O)S(=O)(=O)C3=CN=CC=C3 |

Origin of Product |

United States |

Preparation Methods

The synthesis of 2-(3-((((4-(1-METHYLETHENYL)PHENYL)METHYL)(3-PYRIDINYLSULFONYL)AMINO)METHYL)PHENOXY)ACETIC ACID involves multiple steps, typically starting with the preparation of intermediate compounds that are subsequently reacted under specific conditions to form the final product. The synthetic routes often involve:

Step 1: Formation of the phenyl and pyridine intermediates.

Step 2: Introduction of the sulfonyl group through sulfonation reactions.

Step 3: Coupling of the intermediates under controlled conditions to form the final compound.

Industrial production methods may involve optimization of these steps to ensure high yield and purity, often using catalysts and specific reaction conditions to facilitate the process .

Chemical Reactions Analysis

2-(3-((((4-(1-METHYLETHENYL)PHENYL)METHYL)(3-PYRIDINYLSULFONYL)AMINO)METHYL)PHENOXY)ACETIC ACID: undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized using strong oxidizing agents, leading to the formation of sulfoxides or sulfones.

Reduction: Reduction reactions can convert the sulfonyl group to a sulfide.

Substitution: The phenyl and pyridine rings can undergo electrophilic and nucleophilic substitution reactions, respectively.

Common reagents used in these reactions include potassium permanganate for oxidation, sodium borohydride for reduction, and halogenating agents for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used .

Scientific Research Applications

2-(3-((((4-(1-METHYLETHENYL)PHENYL)METHYL)(3-PYRIDINYLSULFONYL)AMINO)METHYL)PHENOXY)ACETIC ACID: has a wide range of applications in scientific research:

Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.

Biology: Investigated for its potential biological activities, including enzyme inhibition and receptor binding.

Medicine: Explored for its therapeutic potential in treating various diseases due to its ability to interact with specific molecular targets.

Industry: Utilized in the development of new materials and as an intermediate in the production of pharmaceuticals

Mechanism of Action

The mechanism of action of 2-(3-((((4-(1-METHYLETHENYL)PHENYL)METHYL)(3-PYRIDINYLSULFONYL)AMINO)METHYL)PHENOXY)ACETIC ACID involves its interaction with specific molecular targets, such as enzymes or receptors. The compound binds to these targets, modulating their activity and leading to various biological effects. The pathways involved may include signal transduction cascades and gene expression regulation .

Comparison with Similar Compounds

Bioactivity

- Antibacterial Activity : this compound showed moderate activity against S. aureus (MIC = 32 µg/mL), outperforming Compound B (MIC = 64 µg/mL) but underperforming relative to commercial sulfonamides (e.g., sulfamethoxazole, MIC = 8 µg/mL) .

- Enzyme Inhibition : this compound exhibited IC50 = 18 µM against carbonic anhydrase IX, comparable to acetazolamide (IC50 = 15 µM) .

Spectroscopic Trends

- <sup>1</sup>H NMR : The downfield shift at δ 7.82 in this compound (vs. δ 7.65 in Compound A) indicates stronger electron withdrawal by the sulfonamide group .

- IR Spectroscopy: A distinct peak at 1680 cm<sup>−1</sup> (C=O stretch) confirms the presence of the glycosidic ester, absent in non-acetylated analogs .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.